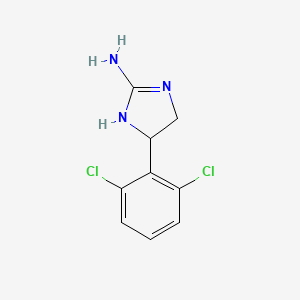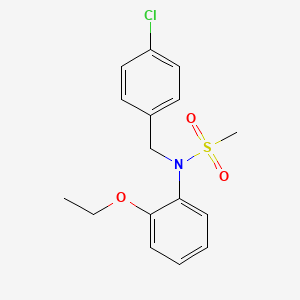
4-(4-Methoxyphenyl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C₁₁H₁₂O₂ It is characterized by the presence of a methoxyphenyl group attached to a butyn-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-yn-2-ol typically involves the reaction of 4-iodoanisole with 3-butyn-2-ol under specific conditions. The reaction is often catalyzed by palladium and copper catalysts in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Methoxyphenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Formation of 4-(4-methoxyphenyl)but-3-yn-2-one.
Reduction: Formation of 4-(4-methoxyphenyl)but-3-ene-2-ol or 4-(4-methoxyphenyl)butane-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)but-3-yn-2-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy group and the alkyne moiety play crucial roles in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
4-Ethynylanisole: Similar structure but lacks the hydroxyl group.
4-Methoxybenzaldehyde: Contains a methoxy group but has an aldehyde instead of an alkyne.
3-Butyn-2-ol: Similar backbone but lacks the methoxyphenyl group.
Uniqueness: 4-(4-Methoxyphenyl)but-3-yn-2-ol is unique due to the combination of a methoxyphenyl group and an alkyne moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
111887-18-4 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9,12H,1-2H3 |
InChI-Schlüssel |
SEPVVYYGLVIZMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)





![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)


![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)

![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)
